(R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester
Description
Properties
IUPAC Name |
methyl (2R)-4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-19-13(18)10(15)6-7-14-11(16)8-4-2-3-5-9(8)12(14)17/h2-5,10,15H,6-7H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEAEYZYJCMLHF-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCN1C(=O)C2=CC=CC=C2C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindoline Core: This step involves the cyclization of an appropriate precursor to form the isoindoline ring system.
Introduction of the Dioxo Groups: Oxidation reactions are employed to introduce the dioxo functionalities at the desired positions on the isoindoline ring.
Attachment of the Hydroxy-Butyric Acid Ester: This step involves esterification reactions to attach the hydroxy-butyric acid moiety to the isoindoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
®-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The dioxo groups can be reduced to form hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives or amides.
Scientific Research Applications
Chemistry
In the field of chemistry, (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies.
Synthetic Routes:
- Formation of Isoindoline Core: Cyclization of precursors to form the isoindoline ring.
- Introduction of Dioxo Groups: Oxidation reactions to add dioxo functionalities.
- Attachment of Hydroxy-Butyric Acid Ester: Esterification reactions to connect the hydroxy-butyric acid moiety.
Biology
This compound is utilized in biological research as a probe to study enzyme-substrate interactions and metabolic pathways involving isoindoline derivatives. Its structural features facilitate binding to specific enzymes and receptors.
Biological Activities:
- Enzyme Interaction: Investigates metabolic pathways.
- Neuroprotective Effects: Preliminary studies suggest potential in neurodegenerative diseases.
- Anti-inflammatory Activity: Certain derivatives exhibit anti-inflammatory properties.
Medicine
In medical applications, (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester has potential as a pharmaceutical intermediate . Its derivatives may demonstrate biological activity suitable for drug development targeting various diseases.
Potential Therapeutic Targets:
- Neurodegenerative diseases
- Inflammatory conditions
Industrial Applications
In industry, this compound is valuable for producing specialty chemicals and materials due to its unique properties. It finds applications in polymer science and materials engineering.
Case Studies
Several studies have demonstrated the biological effects and potential applications of this compound:
- Enzyme Interaction Studies: Research indicates that (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester can effectively interact with specific enzymes involved in metabolic pathways.
- Neuroprotective Research: Preliminary findings suggest that derivatives may protect neuronal cells from oxidative stress-related damage.
- Anti-inflammatory Mechanisms: Studies have shown that certain derivatives can modulate inflammatory pathways effectively.
Mechanism of Action
The mechanism of action of ®-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester involves its interaction with specific molecular targets. The dioxo-isoindoline moiety can interact with enzymes and receptors, modulating their activity. The hydroxy-butyric acid ester group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester is highlighted through comparisons with analogous isoindole-1,3-dione derivatives (Table 1). Key differences lie in substituent groups, chain length, stereochemistry, and biological activity.
Table 1: Structural and Functional Comparison of Selected Isoindole-1,3-dione Derivatives
Key Structural and Functional Differences
Fluorinated analogs (e.g., 4-(1,3-Dioxo-isoindol-2-yl)-2,2-difluoro-butyric acid methyl ester) exhibit increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Chain Length and Functional Groups :
- Shorter-chain derivatives (e.g., (1,3-Dioxo-isoindol-2-yl)-acetic acid methyl ester ) lack the extended butyric acid moiety, limiting their conformational flexibility and interaction with hydrophobic binding pockets .
- Piperazine-containing derivatives (e.g., 4-[4-(1,3-Dioxo-isoindol-2-yl)-butyl]-piperazine-1-carboxylic acid tert-butyl ester ) introduce basic nitrogen atoms, enabling interactions with ion channels or receptors .
Stereochemical Considerations :
- The R-configuration of the target compound distinguishes it from racemic mixtures or S-enantiomers, which may exhibit reduced bioactivity or unintended off-target effects .
Biological Activity
(R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester is a complex organic compound notable for its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a dioxo-isoindoline moiety and a hydroxy-butyric acid ester group, contributing to its biological properties. The stereochemistry of the compound is denoted by the (R)-configuration, which affects its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The dioxo-isoindoline structure may facilitate binding to enzymes and receptors, modulating their activity. The hydroxy-butyric acid ester group enhances solubility and bioavailability, promoting effective transport within biological systems.
Biological Activity
Research has indicated several areas where (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester exhibits significant biological activity:
1. Enzyme Interaction
Studies suggest that this compound can act as a probe to investigate enzyme-substrate interactions. Its unique structure allows for the exploration of metabolic pathways involving isoindoline derivatives.
2. Pharmaceutical Applications
The compound has potential as a pharmaceutical intermediate. Its derivatives may exhibit various biological activities, making it a candidate for drug development targeting specific diseases .
3. Neuroprotective Effects
Preliminary studies have indicated that derivatives of this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .
4. Anti-inflammatory Activity
Research has shown that certain isoindoline derivatives can exhibit anti-inflammatory effects, potentially through the modulation of inflammatory pathways .
Case Studies
Several case studies have highlighted the biological effects of this compound:
Comparative Analysis
To understand the uniqueness of (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester, it is essential to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| (S)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester | Enantiomer with different spatial arrangement | Similar enzyme interaction but varied efficacy |
| 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid | Lacks hydroxy group | Reduced solubility and bioavailability |
| N-substituted isoindoline derivatives | Varying substituents on nitrogen | Diverse biological activities depending on substituent |
Q & A
Q. What are the key synthetic strategies for preparing (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester?
The synthesis typically involves coupling phthalimide derivatives with chiral hydroxy acid esters. Critical steps include esterification under mild acidic conditions and stereoselective formation of the isoindole dione moiety. Temperature control (e.g., 0–25°C) and reaction time optimization (12–24 hours) are essential to minimize racemization and by-products like unreacted intermediates . Coupling agents such as carbodiimides (e.g., EDC) or mixed anhydride methods are often employed to link the isoindole and butyric acid fragments .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity, particularly the (R)-configuration at the hydroxyl-bearing carbon and the ester group .
- X-ray Crystallography : Used to resolve stereochemical ambiguities. SHELX software (e.g., SHELXL) is widely applied for refining crystal structures, with hydrogen bonding networks often stabilizing the isoindole dione ring .
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 columns, methanol/water mobile phase) ensures purity and identifies diastereomeric impurities .
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature : Maintain ≤30°C during esterification to prevent racemization .
- Catalysts : Use chiral catalysts (e.g., L-proline derivatives) to enhance stereoselectivity in the hydroxybutyric acid segment .
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the product from unreacted phthalimide precursors .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments reported in literature?
Conflicting data may arise from inadequate chiral separation techniques or crystallization artifacts. To address this:
- Perform VCD (Vibrational Circular Dichroism) or ECD (Electronic Circular Dichroism) to validate the (R)-configuration .
- Use dynamic NMR to detect epimerization under varying temperatures .
- Cross-validate crystallographic data (e.g., Flack parameter in SHELXL) with computational models (DFT) to confirm absolute configuration .
Q. What computational tools are recommended for predicting the compound’s reactivity in biological systems?
- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., hydrolases), focusing on the isoindole dione’s electron-deficient ring as a potential binding site .
- MD Simulations : GROMACS or AMBER can simulate stability in aqueous environments, particularly the ester group’s hydrolysis susceptibility .
- QSAR Models : Correlate substituent effects (e.g., methyl ester vs. ethyl ester) with bioactivity using datasets from structurally related phthalimide derivatives .
Q. What methodological approaches mitigate batch-to-batch variability in spectroscopic data?
- Standardized Protocols : Adopt strict pH control (e.g., pH 4.6 buffer systems) during HPLC analysis to reduce retention time shifts .
- Isotopic Labeling : O-labeled esters track hydrolysis pathways, distinguishing degradation products from synthetic impurities .
- Multivariate Analysis : PCA (Principal Component Analysis) identifies outliers in NMR or IR spectra caused by solvent residues or incomplete reactions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity results across studies?
Discrepancies may stem from differences in cell permeability assays or metabolite interference. Recommended steps:
- Metabolomic Profiling : LC-MS/MS identifies hydrolyzed by-products (e.g., free hydroxybutyric acid) that may alter activity .
- Dose-Response Curves : Use Hill slope analysis to distinguish true efficacy from non-specific effects at high concentrations .
- Control Experiments : Include isoindole dione analogs without the methyl ester to isolate the contribution of the ester group to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
